molecular formula C20H22N2 B11836505 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

Cat. No.: B11836505
M. Wt: 290.4 g/mol
InChI Key: CLRZIQGKTOQIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile is a chemical compound that features a pyrrolidine ring substituted with an ethyl group and a diphenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile typically involves the reaction of 1-ethylpyrrolidine with diphenylacetonitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile group, facilitating the nucleophilic attack on the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and diphenylacetonitrile moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpyrrolidin-3-yl)methanol
  • 1-Phenylpyrrolidin-3-yl)methanol
  • 1-Isopropylpyrrolidin-3-yl)methanol

Uniqueness

2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile is unique due to the presence of both the pyrrolidine ring and the diphenylacetonitrile moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

InChI

InChI=1S/C20H22N2/c1-2-22-14-13-19(15-22)20(16-21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-15H2,1H3

InChI Key

CLRZIQGKTOQIDR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.